Product packaging for 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea(Cat. No.:CAS No. 1744-07-6)

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea

Cat. No.: B1288397
CAS No.: 1744-07-6
M. Wt: 364.31 g/mol
InChI Key: ABYZUZQRUYXHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block for a vast array of derivatives with significant applications in both chemistry and biology. annexechem.commdpi.com The versatility of the thiourea scaffold stems from its unique electronic and structural properties, including its ability to act as a hydrogen bond donor, a ligand for metal coordination, and a precursor in the synthesis of heterocyclic compounds. annexechem.commdpi.comresearchgate.net

In medicinal chemistry, thiourea derivatives have emerged as a "privileged structure" due to their capacity to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov This has led to the development of a wide range of biologically active compounds, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov The thiourea moiety is a key component in several therapeutic agents, underscoring its importance in drug discovery and development. nih.gov

Beyond medicinal applications, thiourea derivatives are pivotal in other areas of chemical research:

Organic Synthesis: They are widely used as catalysts and reagents in various organic transformations. annexechem.com For instance, they play a crucial role in reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones. annexechem.com

Analytical Chemistry: The ability of thioureas to form stable complexes with metal ions makes them valuable as chelating agents for the separation and determination of metals. annexechem.commdpi.com

Material Science: These compounds are utilized in the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance. chemimpex.com

Anion Recognition: The N-H protons of the thiourea group are sufficiently acidic to act as hydrogen-bond donors for the recognition and sensing of anions. nih.govfrontiersin.org This has led to their application in the design of chemosensors for various anions. nih.govnih.gov

The ease of synthesis and the ability to introduce a wide variety of substituents on the nitrogen atoms allow for the fine-tuning of the steric and electronic properties of thiourea derivatives, making them a highly adaptable platform for contemporary chemical research. nih.gov

Impact of Trifluoromethylation on Thiourea Scaffold Properties

The introduction of trifluoromethyl (CF₃) groups into organic molecules, a process known as trifluoromethylation, can profoundly alter their physical, chemical, and biological properties. The CF₃ group is a highly electronegative and lipophilic substituent, and its incorporation into the thiourea scaffold in 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea leads to several advantageous modifications:

Enhanced Acidity of N-H Protons: The strong electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the thiourea N-H protons. This enhanced acidity is a key factor in the use of trifluoromethylated thioureas as powerful hydrogen-bond donors in organocatalysis and anion recognition. rsc.org Catalysts bearing the 3,5-bis(trifluoromethyl)phenyl motif are particularly effective in activating substrates and stabilizing developing negative charges in transition states. rsc.orglibretexts.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life of a drug molecule in biological systems.

Modulation of Reactivity: The electronic effects of the CF₃ group can influence the reactivity of the entire molecule. chemimpex.com In the context of thiourea, it can enhance its chemical stability and reactivity in specific applications. chemimpex.com Research has shown that thiourea can play a dual role in the thiotrifluoromethylation of alkenes, acting as both a reductant and a sulfur source. rsc.orgrsc.org

The strategic placement of trifluoromethyl groups, as seen in this compound, is a powerful tool for chemists to fine-tune the properties of the thiourea scaffold for specific applications.

Overview of Key Research Domains for this compound

The unique combination of the thiourea backbone and trifluoromethyl substituents in this compound has led to its application in several key research domains:

Organocatalysis: Trifluoromethylated diaryl thioureas are highly effective hydrogen-bond donor catalysts for a variety of asymmetric reactions. The enhanced acidity of the N-H protons allows for strong activation of electrophiles. For example, thiourea derivatives with 3,5-bis(trifluoromethyl)phenyl groups have been successfully employed in asymmetric Michael reactions and aza-Henry reactions. libretexts.orgmsu.edu

Anion Recognition and Sensing: The strong hydrogen-bonding capability of this compound makes it an excellent receptor for anions. nih.gov Research has demonstrated the use of thiourea-based receptors for the detection of anions like fluoride (B91410), chloride, and various oxoanions through techniques such as UV-vis and NMR spectroscopy. nih.govfrontiersin.orgnih.govbohrium.com The presence of chromophoric units in conjunction with the thiourea moiety allows for the development of colorimetric anion sensors. frontiersin.org

Pharmaceutical and Agrochemical Research: Thiourea derivatives, in general, are explored for their potential as therapeutic agents. researchgate.net Specifically, derivatives of 4-(trifluoromethyl)phenylthiourea have shown cytotoxic activity against various cancer cell lines, suggesting their potential in anticancer drug development. mdpi.comresearchgate.net Additionally, the compound is noted for its use as an herbicide in agricultural applications. chemimpex.com

Material Science: The compound is used in the development of advanced materials, such as polymers with improved properties. chemimpex.com Its stability contributes to the formulation of high-performance materials. chemimpex.com

Organic Synthesis: this compound serves as a valuable reagent in organic synthesis, facilitating complex reactions necessary for the creation of new chemical entities. chemimpex.com

The following table provides a summary of the key research domains and the role of this compound in each.

Research DomainRole of this compoundKey Features Leveraged
Organocatalysis Hydrogen-bond donor catalyst for asymmetric synthesis.Enhanced N-H acidity, strong electrophile activation.
Anion Recognition Receptor for selective binding and sensing of anions.Strong hydrogen-bonding capability, acidic N-H protons.
Pharmaceuticals Scaffold for potential anticancer agents.Cytotoxic activity, lipophilicity, and metabolic stability from CF₃ groups.
Agrochemicals Active ingredient in herbicides.Biological activity for controlling unwanted plant growth. chemimpex.com
Material Science Component in the development of advanced polymers.Chemical and thermal stability. chemimpex.com
Organic Synthesis Reagent for facilitating complex chemical reactions.Unique reactivity imparted by the thiourea and CF₃ groups. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10F6N2S B1288397 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea CAS No. 1744-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis[4-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2S/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYZUZQRUYXHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=S)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599478
Record name N,N'-Bis[4-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1744-07-6
Record name N,N'-Bis[4-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1,3 Bis 4 Trifluoromethyl Phenyl Thiourea

General Synthetic Pathways for 1,3-Disubstituted Thioureas

The construction of the 1,3-disubstituted thiourea (B124793) scaffold can be achieved through several reliable and versatile synthetic methodologies. The most prominent of these are the coupling of isothiocyanates with amines and various multicomponent reaction strategies.

Isothiocyanate-Amine Coupling Reactions

The reaction between an isothiocyanate and a primary or secondary amine is the most direct and widely employed method for the synthesis of unsymmetrical and symmetrical 1,3-disubstituted thioureas. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The general mechanism involves the attack of the amine on the central carbon of the isothiocyanate, leading to a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically high-yielding and can be carried out under mild conditions, often at room temperature and without the need for a catalyst. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.

For the synthesis of symmetrical 1,3-disubstituted thioureas, two equivalents of an amine can be reacted with a thiocarbonyl transfer reagent such as thiophosgene (B130339) or carbon disulfide. However, the reaction of an isothiocyanate with one equivalent of the corresponding amine is a more common and direct route.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to thiourea synthesis. A notable MCR for thiourea formation involves the reaction of an isocyanide, an amine, and elemental sulfur.

In this process, the isocyanide reacts with sulfur to form an isothiocyanate in situ. This reactive intermediate is then immediately trapped by the amine present in the reaction mixture to afford the desired thiourea. This approach avoids the isolation of potentially hazardous isothiocyanates and allows for the generation of a diverse range of thioureas in a one-pot fashion. These reactions can be performed under various conditions, including in water, which enhances the green credentials of the synthesis.

Targeted Synthesis Approaches for 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea

The synthesis of the symmetrically substituted this compound is most effectively achieved through the isothiocyanate-amine coupling pathway. The key precursor for this synthesis is 4-(trifluoromethyl)phenyl isothiocyanate. This isothiocyanate can be synthesized from its corresponding aniline, 4-(trifluoromethyl)aniline (B29031), through reaction with reagents like thiophosgene or by using carbon disulfide in the presence of a base.

Once the 4-(trifluoromethyl)phenyl isothiocyanate is obtained, it can be reacted with one equivalent of 4-(trifluoromethyl)aniline to yield the target compound, this compound.

Reaction Scheme:

CF₃-C₆H₄-NH₂ + CSCl₂ → CF₃-C₆H₄-NCS + 2HCl 4-(Trifluoromethyl)aniline + Thiophosgene → 4-(Trifluoromethyl)phenyl isothiocyanate + Hydrochloric acid

CF₃-C₆H₄-NCS + CF₃-C₆H₄-NH₂ → (CF₃-C₆H₄-NH)₂CS 4-(Trifluoromethyl)phenyl isothiocyanate + 4-(Trifluoromethyl)aniline → this compound

Alternatively, the reaction of 4-(trifluoromethyl)aniline with carbon disulfide can generate a dithiocarbamate (B8719985) salt intermediate, which can then be treated with a desulfurizing agent to produce the isothiocyanate or directly react further to form the symmetrical thiourea.

Properties of Key Precursors
Compound NameMolecular FormulaMolecular Weight (g/mol)AppearanceMelting Point (°C)Boiling Point (°C)
4-(Trifluoromethyl)anilineC₇H₆F₃N161.12Colorless liquid3883 (at 12 mmHg)
4-(Trifluoromethyl)phenyl isothiocyanateC₈H₄F₃NS203.18White to light yellow solid39-4381 (at 11 mmHg)
Properties of this compound
PropertyValue
Molecular FormulaC₁₅H₁₀F₆N₂S
Molecular Weight (g/mol)364.31
AppearanceWhite to almost white powder/crystal
Melting Point (°C)156 - 160
Purity≥ 97% (HPLC)

Chemical Derivatization Strategies for Structural and Functional Diversification

The this compound scaffold possesses reactive sites that allow for further chemical modification, leading to a diversification of its structure and function. The nitrogen atoms of the thiourea moiety can undergo various reactions, and the sulfur atom also presents opportunities for derivatization.

One common derivatization is N-acylation . The reaction of 1,3-disubstituted thioureas with acylating agents can lead to the formation of N-acylthioureas. However, these reactions can sometimes be accompanied by desulfurization, leading to the formation of N-acylureas, particularly when using certain oxidizing agents in the reaction mixture. For instance, the use of diacetoxyiodobenzene (B1259982) has been reported to promote N-acetylation of 1,3-disubstituted thioureas.

Another strategy involves the reaction of the thiourea with α-haloketones or other bifunctional electrophiles to construct heterocyclic rings. The sulfur atom can act as a nucleophile, leading to the formation of thiazole (B1198619) derivatives or other sulfur-containing heterocycles. These derivatizations can significantly alter the biological activity and physicochemical properties of the parent molecule.

Furthermore, the thiourea group can act as a ligand for metal coordination. The sulfur and nitrogen atoms can coordinate with various metal ions, leading to the formation of metal complexes with interesting catalytic or material properties. The electron-withdrawing nature of the trifluoromethyl groups on the phenyl rings of this compound can influence the electronic properties of the thiourea moiety and, consequently, the properties of its derivatives and metal complexes.

Advanced Spectroscopic and Structural Elucidation of 1,3 Bis 4 Trifluoromethyl Phenyl Thiourea and Its Analogs

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 1,3-bis[4-(trifluoromethyl)phenyl]thiourea.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The N-H stretching vibrations of the thiourea (B124793) moiety are typically observed in the region of 3100-3400 cm⁻¹. For thiourea and its derivatives, these bands can be broad due to hydrogen bonding.

The C=S stretching vibration is a key marker for the thiourea core. This absorption is generally found in the range of 700-850 cm⁻¹, although its position can be influenced by coupling with other vibrations. The C-N stretching vibrations of the thiourea group typically appear in the 1400-1500 cm⁻¹ region.

The presence of the trifluoromethyl (CF₃) groups gives rise to strong absorption bands. The C-F stretching modes are particularly intense and are expected to be found in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations from the phenyl rings are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the para-substituted phenyl rings will also be present in the lower frequency region of the spectrum.

Table 1: Predicted FT-IR Vibrational Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretching3100 - 3400
Aromatic C-H Stretching3000 - 3100
Aromatic C=C Stretching1450 - 1600
C-N Stretching1400 - 1500
C-F Stretching1100 - 1300
C=S Stretching700 - 850
Aromatic C-H Bending800 - 900

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. The symmetric C=S stretching vibration, which may be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. Similarly, the symmetric stretching vibrations of the aromatic rings are typically strong in the Raman spectrum. The C-F stretching vibrations of the trifluoromethyl groups will also be Raman active. The combination of both FT-IR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is indispensable for elucidating the precise chemical environment of the hydrogen, carbon, and fluorine nuclei within this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this symmetric molecule is expected to be relatively simple. The protons of the two equivalent phenyl rings will give rise to signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the para-substitution pattern, the aromatic protons will likely appear as a set of two doublets, characteristic of an AA'BB' spin system. The electron-withdrawing nature of the trifluoromethyl group will deshield the aromatic protons, shifting their signals downfield.

The N-H protons of the thiourea linkage will produce a signal that can vary in chemical shift depending on the solvent, concentration, and temperature due to hydrogen bonding effects. This peak is often broad and can be found in a wide range, typically between 8.0 and 10.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic C-H7.0 - 8.0Doublets (AA'BB' system)
N-H8.0 - 10.0Singlet (broad)

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The most downfield signal is expected for the thiocarbonyl carbon (C=S) of the thiourea group, typically appearing in the range of 180-190 ppm.

The carbon atoms of the two equivalent phenyl rings will show four distinct signals in the aromatic region (approximately 120-145 ppm). The carbon atom directly attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the nitrogen of the thiourea (C-N) will also be in this region. The other two aromatic carbons will also be present.

The carbon of the trifluoromethyl group itself will also be observed, typically around 120-130 ppm, and will exhibit a quartet multiplicity due to one-bond coupling with the fluorine atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)Multiplicity
C=S180 - 190Singlet
Aromatic C-N135 - 145Singlet
Aromatic C-CF₃125 - 135Quartet
Aromatic C-H120 - 130Singlet
CF₃120 - 130Quartet

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Moieties

¹⁹F NMR is a highly sensitive technique for probing the trifluoromethyl groups. Since the two trifluoromethyl groups in this compound are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift of the CF₃ group on a phenyl ring is typically observed around -60 to -65 ppm relative to a standard such as CFCl₃. For compounds containing a 4-(trifluoromethyl)phenyl moiety, the ¹⁹F signal is often reported in the region of -62 to -63 ppm. rsc.org The absence of any coupling in the proton-decoupled ¹⁹F NMR spectrum would confirm the symmetric nature of the molecule.

Table 4: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine TypePredicted Chemical Shift (δ, ppm)Multiplicity
CF₃-62 to -63Singlet

Coordination Chemistry of 1,3 Bis 4 Trifluoromethyl Phenyl Thiourea with Metal Centers

Ligand Design and Coordination Modes in Thiourea (B124793) Complexes

Thiourea and its derivatives are versatile ligands capable of coordinating with a wide range of transition metals. tandfonline.com The presence of soft sulfur and hard nitrogen donor atoms allows for multiple binding possibilities, leading to complexes with varied structures and properties. isca.me

Thiourea ligands possess two primary coordination sites: the thiocarbonyl sulfur atom and the nitrogen atoms of the N-H groups. mdpi.com This allows for several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center as a neutral monodentate ligand through the soft sulfur atom (M-S bond). mdpi.com This is a common coordination mode for thiourea derivatives. isca.me

Bidentate Chelation: The ligand can act as a bidentate chelating agent by coordinating through both the thiocarbonyl sulfur and a deprotonated nitrogen atom (M-S and M-N bonds). mdpi.comnih.gov This mode of coordination forms a stable four-membered metallocycle. waikato.ac.nzrsc.org Deprotonation of the N-H group is often facilitated by the presence of a base during the synthesis. mdpi.com

The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the substituents on the thiourea ligand, the reaction conditions, and the presence of ancillary ligands. waikato.ac.nzcardiff.ac.uk

The structural diversity of metal-thiourea complexes extends to the formation of both mononuclear (monomeric) and polynuclear (including dimeric) species.

Monomeric Complexes: In many cases, 1,3-disubstituted thiourea ligands form monomeric complexes with metal centers. For instance, studies on copper(II) complexes with 1,3-disubstituted thiourea derivatives containing alkylphenyl groups have shown the formation of mononuclear species where two ligands coordinate to the metal center in a bidentate fashion. nih.govmdpi.com Similarly, sterically bulky thiourea ligands have been shown to selectively form monomeric complexes with copper(I) and silver(I) halides. nih.gov

Dimeric Complexes: Dimeric structures can also be formed, often observed in complexes with specific substituents on the thiourea ligand. For example, copper(II) complexes with halogen-substituted phenylthiourea derivatives have been found to form sandwich-type dimers. nih.govmdpi.com In these structures, the metal centers are typically bridged by the sulfur atoms of the thiourea ligands or other bridging ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org Characterization of the resulting complexes is crucial to determine their structure, coordination environment, and properties.

Copper(II) complexes serve as excellent examples to illustrate the coordination behavior of trifluoromethyl-substituted phenylthiourea ligands. In a study involving similar 1,3-disubstituted thiourea derivatives with a 3-(trifluoromethyl)phenyl group, copper(II) complexes were synthesized by reacting the ligands with copper(II) chloride. mdpi.com The resulting experimental and theoretical data revealed that two thiourea ligands coordinate to the central copper(II) ion. nih.govmdpi.com This coordination occurs in a bidentate fashion through the thiocarbonyl sulfur atom and one of the deprotonated nitrogen atoms from each ligand, forming a CuN₂S₂ coordination sphere. nih.govmdpi.com Depending on the other substituent on the phenyl ring, these complexes were found to be either monomeric (for alkylphenyl derivatives) or dimeric (for halogenophenyl derivatives). nih.govmdpi.com

Various spectroscopic techniques are employed to confirm the coordination of the thiourea ligand to the metal center.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands corresponding to the N-H stretching and C=S stretching vibrations are observed. Upon coordination to a metal ion through the sulfur atom, a decrease in the frequency of the C=S stretching vibration is typically seen, indicating a weakening of the C=S bond. researchgate.net If coordination also involves the deprotonated nitrogen, the N-H stretching band will disappear, and new bands associated with the M-N bond may appear. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide evidence of coordination. In ¹H NMR, the signal for the N-H proton often shifts downfield upon coordination through the sulfur atom. mdpi.com The disappearance of this signal is a strong indicator of deprotonation and N-coordination. mdpi.com In ¹³C NMR, the resonance of the thiocarbonyl carbon (C=S) typically shifts downfield upon coordination, reflecting a decrease in electron density on this carbon atom. mdpi.com

UV-Vis Spectroscopy: Electronic absorption spectra can provide information about the geometry of the complex and the d-d electronic transitions of the metal center. cardiff.ac.ukechemcom.com Changes in the absorption bands of the ligand upon complexation can also confirm coordination.

A summary of typical spectroscopic shifts upon coordination is presented below.

Spectroscopic TechniqueObservation in Free LigandChange Upon S-CoordinationChange Upon S, N-Coordination
IR SpectroscopyN-H stretch (~3200-3400 cm⁻¹) C=S stretch (~700-850 cm⁻¹)Shift in N-H stretch Decrease in C=S frequencyDisappearance of N-H stretch Decrease in C=S frequency
¹H NMR SpectroscopyN-H proton signalDownfield shift of N-H signalDisappearance of N-H signal
¹³C NMR SpectroscopyC=S carbon signal (~180 ppm)Downfield shift of C=S signalDownfield shift of C=S signal

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local electronic and geometric structure around a specific metal atom in a complex. The XANES region, which is close to the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. ijsdr.org

For copper(II) complexes with ligands similar to this compound, XANES has been successfully used to identify the structural details of the CuN₂S₂ coordination sphere. nih.govmdpi.com By comparing the experimental XANES spectra with theoretical calculations for proposed structures (e.g., monomeric vs. dimeric), it is possible to confirm the coordination environment of the copper ion. nih.govmdpi.com The features in the XANES spectrum, such as the position and intensity of the pre-edge and main-edge peaks, provide a fingerprint of the metal's coordination number, symmetry, and the nature of the coordinating atoms. researchgate.netnih.gov This technique is especially valuable for samples that are not amenable to single-crystal X-ray diffraction.

Modulation of Reactivity and Structure through Metal Complexation

The coordination of this compound to metal centers induces significant changes in its electronic and structural properties, thereby modulating its reactivity. The thiourea backbone offers several potential coordination sites, primarily through the sulfur atom and the nitrogen atoms of the N-H groups. The specific coordination mode adopted is influenced by the nature of the metal ion, its oxidation state, the accompanying ligands, and the reaction conditions.

Upon complexation, a redistribution of electron density occurs within the thiourea ligand. This electronic perturbation is evident from spectroscopic data. For instance, in copper(II) complexes with structurally similar 1,3-disubstituted thiourea derivatives containing trifluoromethylphenyl groups, the coordination typically happens in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov This mode of coordination leads to the formation of stable chelate rings.

The electronic spectra of such copper(II) complexes exhibit characteristic ligand-to-metal charge transfer (LMCT) bands, often observed in the region of 400–420 nm, which can be assigned to an S→Cu(II) transition. nih.gov Additionally, broad absorption bands in the near-infrared region (700–1400 nm) are indicative of d-d transitions within the metal center, the positions of which are sensitive to the coordination geometry. nih.gov

Infrared (IR) spectroscopy provides further insight into the structural changes upon complexation. The N-H stretching vibrations, typically observed as broad features in the free ligand due to hydrogen bonding, often merge and widen in the spectra of the metal complexes. nih.gov This alteration suggests a change in the hydrogen bonding environment and the involvement of the N-H group in coordination, often following deprotonation.

The coordination to a metal center can also significantly alter the reactivity of the thiourea ligand. For instance, the coordination of thiourea derivatives to metals like gold(I) and silver(I) has been shown to enhance their cytotoxic properties against cancer cell lines. nih.gov While the free thiourea ligands may exhibit little to no cytotoxicity, their metal complexes can show excellent activity. nih.gov This enhancement in biological activity is attributed to the combined effects of the metal and the ligand in the complex.

The structural changes upon metal complexation can be quite diverse. For example, with copper(II), alkylphenylthiourea derivatives tend to form monomeric complexes. nih.gov In contrast, halogen-substituted derivatives can form sandwich-type dimers. nih.gov This demonstrates that substituents on the phenyl rings can play a crucial role in directing the final structure of the metal complex.

Detailed structural information from X-ray absorption fine structure (XAFS) studies on related copper(II) complexes reveals typical coordination numbers and bond lengths. In a CuN₂S₂ coordination sphere, the Cu–N and Cu–S bond lengths are found to be in the ranges of 1.93–1.95 Å and 2.23–2.25 Å, respectively. nih.gov These structural parameters are critical for understanding the stability and reactivity of the resulting complexes.

The following interactive table summarizes typical bond lengths observed in a copper(II) complex with a related trifluoromethylphenyl-containing thiourea ligand, illustrating the structural modulation at the metal's first coordination sphere.

BondBond Length (Å)
Cu-N1.93 - 1.95
Cu-S2.23 - 2.25

The following table presents a summary of the observed spectroscopic changes upon complexation of trifluoromethyl-substituted phenylthiourea derivatives with copper(II), highlighting the electronic modulation.

Spectroscopic FeatureObservation in Free LigandObservation in Cu(II) ComplexInterpretation
N-H Stretch (IR)Two broad featuresOne wide bandChange in H-bonding, involvement in coordination
LMCT Band (UV-Vis)Absent~400-420 nmS→Cu(II) charge transfer
d-d Transition (UV-Vis)Absent~700-1400 nmElectronic transitions within the Cu(II) center

Anion Recognition and Sensing Capabilities of 1,3 Bis 4 Trifluoromethyl Phenyl Thiourea Scaffolds

Principles of Anion Binding via Hydrogen Bonding Interactions

The primary mechanism by which 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea binds to anions is through hydrogen bonding. magtech.com.cn The two N-H groups of the thiourea (B124793) functionality act as hydrogen bond donors, forming directional and stable interactions with electron-rich anions that serve as hydrogen bond acceptors. acs.orgresearchgate.net The strength of this binding is significantly influenced by the acidity of the N-H protons and the basicity of the target anion. bohrium.com

Several key factors contribute to the efficacy of this interaction:

Enhanced Acidity: The electron-withdrawing nature of the two 4-(trifluoromethyl)phenyl groups inductively increases the acidity of the thiourea N-H protons. nih.gov This makes them stronger hydrogen bond donors compared to simple alkyl- or aryl-substituted thioureas. acs.org

Bidentate Coordination: The geometry of the thiourea group allows for the formation of two simultaneous hydrogen bonds with a single anion, creating a chelate effect that enhances the stability of the resulting complex. researchgate.net

Conformational Flexibility: The molecule can adopt different conformations, such as syn and anti, with respect to the orientation of the N-H protons. This flexibility allows it to adapt to the specific geometry of the target anion, optimizing the hydrogen bonding interactions. acs.orgnih.gov

The general principle of anion binding is depicted as a host-guest interaction where the thiourea derivative is the "host" and the anion is the "guest." The formation of the host-guest complex is an equilibrium process, and the strength of the interaction is quantified by the binding constant (K). A higher binding constant indicates a more stable complex and stronger affinity between the receptor and the anion.

Selective Anion Recognition Profiles

Research has demonstrated that this compound and structurally similar compounds exhibit selectivity in their binding affinities for different anions. This selectivity is governed by a combination of factors including the anion's size, geometry, charge density, and basicity. nih.govfrontiersin.org

Thiourea-based receptors, including those with trifluoromethylphenyl substituents, have shown a pronounced affinity for tetrahedral oxoanions like dihydrogenphosphate (H₂PO₄⁻). researchgate.netnih.gov The geometry of the thiourea binding site is complementary to the shape of the dihydrogenphosphate anion, allowing for effective formation of multiple hydrogen bonds. The ability to form a 1:1 complex with dihydrogenphosphate is a common feature of these receptors. frontiersin.org Some more complex, preorganized thiourea receptors have demonstrated the ability to bind dihydrogenpyrophosphate (H₂P₂O₇²⁻) in a 2:1 (host:anion) ratio. researchgate.net

The interaction of this compound scaffolds with halide anions typically follows the order of their basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. frontiersin.org Fluoride (B91410), being the most basic and smallest of the halides, generally exhibits the strongest interaction. nih.gov The high charge density of the fluoride ion leads to strong hydrogen bonding with the acidic N-H protons of the thiourea. frontiersin.org In some instances, the interaction with highly basic anions like fluoride can be so strong that it leads to the deprotonation of the thiourea N-H group, resulting in a distinct color change. nih.govresearchgate.net

Thiourea-based receptors are also capable of recognizing various other anions, including carboxylates like acetate (B1210297) (CH₃COO⁻) and benzoate (B1203000) (C₆H₅CO₂⁻), as well as cyanide (CN⁻). nih.govnih.gov The binding affinity for these anions is also largely dependent on their basicity. For instance, acetate, being a relatively basic anion, often shows strong binding. acs.org The recognition of these anions is significant for their roles in biological processes and as environmental pollutants. nih.govresearchgate.net

Development of Colorimetric and Fluorescent Chemosensors

A key application of the anion binding properties of this compound scaffolds is in the development of chemosensors that signal the presence of an anion through a change in color (colorimetric) or fluorescence. researchgate.net This signaling is typically achieved by coupling the thiourea receptor unit to a chromophore or a fluorophore. acs.org

The mechanism of sensing can occur through several pathways:

Deprotonation: The interaction with a sufficiently basic anion, such as fluoride or acetate, can cause deprotonation of the thiourea N-H protons. This changes the electronic properties of the attached signaling unit, leading to a visible color change. researchgate.netacs.org

Photoinduced Electron Transfer (PET): In fluorescent sensors, the anion binding can modulate a PET process. In the unbound state, a PET process might quench the fluorescence. Upon anion binding, this process can be inhibited, leading to a "turn-on" of the fluorescence signal. uzh.chresearchgate.net

Intramolecular Charge Transfer (ICT): The binding of an anion can alter the electron density distribution within the sensor molecule, affecting the ICT character of its excited state and causing a shift in the absorption or emission wavelength.

These chemosensors offer a simple, rapid, and often "naked-eye" method for the detection of specific anions, which is highly valuable for various analytical applications. researchgate.netnih.gov

Table 1: Anion Binding Affinities of a Representative Thiourea Receptor

This table presents typical binding constant data for a thiourea-based molecular cleft (L1) in DMSO, illustrating the selective recognition of various anions.

AnionBinding Constant (log K)
F⁻3.70
Cl⁻1.81
Br⁻< 1
I⁻< 1
H₂PO₄⁻2.50
HSO₄⁻< 1
NO₃⁻< 1
ClO₄⁻< 1
Data sourced from studies on a meta-xylylene-based thiourea cleft. nih.gov

Supramolecular Assembly and Preorganization in Anion Receptor Design

To enhance the binding affinity and selectivity of thiourea-based receptors, principles of supramolecular chemistry are often employed. rsc.org A key strategy is the "preorganization" of the receptor molecule. bohrium.com Preorganization involves designing a receptor scaffold where the binding sites (the thiourea N-H groups) are already arranged in a conformation that is complementary to the target anion. acs.org This reduces the entropic penalty associated with the binding event, leading to a more stable complex. acs.org

Methods to achieve preorganization include:

Rigid Scaffolds: Incorporating the thiourea units into rigid molecular frameworks or clefts restricts their conformational freedom and orients the hydrogen bond donors for optimal interaction with the guest anion. acs.orgfrontiersin.org

Tripodal Architectures: Creating tripodal structures can form a well-defined cavity that encapsulates the anion, leading to enhanced binding and selectivity. acs.org

Oligo-(thio)ureas: Linking multiple thiourea units together can create receptors capable of forming a larger number of hydrogen bonds with the target anion, which is particularly effective for larger or more highly charged anions. rsc.org

By carefully designing the molecular architecture, it is possible to create receptors with high selectivity for a specific anion, even over other anions with similar properties. This tailored approach is crucial for the development of highly effective sensors and other applications in supramolecular chemistry. acs.org

Investigations into the Biological Activity Mechanisms of 1,3 Bis 4 Trifluoromethyl Phenyl Thiourea Derivatives

Molecular Interactions with Biological Targets

The anticancer potential of aryl-substituted thioureas is associated with their hydrophobicity and their capacity to engage in π-π stacking interactions with proteins. biointerfaceresearch.com The inclusion of electron-withdrawing groups, such as the 4-(trifluoromethyl)phenyl moiety, enhances the acidity of the N-H groups, which can facilitate stronger hydrogen bond interactions with biological targets. biointerfaceresearch.com

Derivatives of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea have been investigated for their binding affinity to several protein kinases that are critical in cancer cell signaling pathways. These compounds have shown effective interaction with key targets like K-Ras, HER2, VEGFR2, and B-RAF. biointerfaceresearch.com

K-Ras: In a study evaluating various derivatives, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was identified as a highly effective compound, significantly inhibiting the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com This potent activity is attributed to a strong binding affinity for the K-Ras protein. biointerfaceresearch.com

HER2: While direct binding data for the parent compound is not detailed, the thiourea (B124793) scaffold is actively used in designing HER2 inhibitors. Molecular hybridization, combining pharmacophore elements from drugs like Sorafenib with thiourea, has been employed to create potent antitumor agents targeting HER-2. biointerfaceresearch.com For instance, a derivative, 3-(2,3-dihydrobenzo[b] biointerfaceresearch.comresearchgate.netdioxin-6-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, demonstrated potent HER-2 inhibition with an IC50 of 0.03 µM. biointerfaceresearch.com

VEGFR2: The diaryl thiourea structure is a recognized scaffold for developing inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Researchers have synthesized derivatives, such as N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-pyridin-3-ylphenyl)thiourea, to target multiple receptor tyrosine kinases, including VEGFR-2. nih.gov Optimization of this class of inhibitors often focuses on enhancing interactions with the VEGFR-2 active site. researchgate.net

B-RAF: Thiourea derivatives have demonstrated a strong binding affinity and inhibitory effect on B-RAF protein kinase in molecular docking studies. biointerfaceresearch.com The RAS-RAF-MAPK signaling pathway is crucial for cell proliferation and survival, and mutations in B-RAF can lead to uncontrolled pathway activation. biointerfaceresearch.com While specific IC50 values for this compound are not provided, other pan-RAF inhibitors like CCT241161 have shown potent inhibition of the mutated BRAFV600E at a concentration of 15 nM. nih.gov

Protein Binding Affinity of Thiourea Derivatives

Compound/Derivative ClassTarget ProteinBinding Affinity (IC50)
1,3-Bis(4-(trifluoromethyl)phenyl)thioureaK-Ras (in A549 cells)0.2 µM biointerfaceresearch.com
Pyrazole-carbothioamide derivativeHER-20.03 µM biointerfaceresearch.com
CCT241161 (Pan-RAF Inhibitor)BRAFV600E15 nM nih.gov

The specific molecular interactions between thiourea derivatives and their biological targets are crucial for their inhibitory activity. The trifluoromethylphenyl groups play a significant role in enhancing these interactions.

At the K-Ras binding site, the high efficacy of 1,3-bis(4-trifluoromethyl)phenyl)thiourea is linked to its strong affinity for a hydrophobic pocket within the protein. biointerfaceresearch.com Furthermore, docking studies have revealed its capacity to form a critical hydrogen bond with the amino acid residue Glu37. biointerfaceresearch.com

In the context of B-RAF inhibition, the interactions are primarily hydrophobic. Studies have attributed the inhibitory action of certain thiourea derivatives to π-π stacking interactions between the compound's phenyl group and the His574 residue in the B-RAF active site. biointerfaceresearch.com

For VEGFR-2, inhibitor design strategies focus on maximizing both hydrogen bonding and hydrophobic interactions. The urea (B33335) or thiourea moiety provides hydrogen bond donors and acceptors that can interact with the hinge region of the kinase. nih.gov The binding affinity is further improved by extending the molecule to increase hydrophobic interactions with a deep back pocket of the VEGFR-2 active site, which is lined with hydrophobic residues such as Ile888, Leu889, Ile892, Val898, Val899, and Leu1019. researchgate.net

Enzymatic Inhibition Mechanisms

Investigations have also focused on the ability of this compound derivatives to inhibit specific enzymes involved in critical cellular processes in both bacteria and humans.

Scientific literature reviewed did not provide specific details on the mechanism of inhibition of bacterial DNA gyrase by this compound. While thiourea as a general chemical class is mentioned in patent literature concerning DNA gyrase inhibitors, the specific action of this compound is not elucidated. google.com Other studies on novel gyrase inhibitors have focused on different chemical scaffolds, such as gallate derivatives, which act as ATP competitive inhibitors. nih.gov

There is no specific information available in the reviewed literature detailing the inhibitory mechanism of this compound on bacterial topoisomerase IV. Research into novel inhibitors for this enzyme has explored related but distinct chemical classes, such as thiosemicarbazides, which have been suggested to target the ATP binding pocket of the enzyme. researchgate.net

A series of (bis)urea and (bis)thiourea compounds have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). nih.gov LSD1 is an enzyme that plays a significant role in the epigenetic regulation of gene expression by catalyzing the demethylation of histone 3 at lysine (B10760008) 4 (H3K4), a process associated with transcriptional repression. nih.gov

The inhibitory mechanism of these thiourea derivatives involves preventing the demethylase activity of LSD1. This inhibition leads to an increase in the methylation levels of the H3K4 chromatin mark, which is a specific target of LSD1. nih.gov By blocking the removal of these methyl groups, the thiourea compounds can induce the re-expression of aberrantly silenced tumor suppressor genes, representing a key mechanism for their potential as antitumor agents. nih.gov

Modulation of Cellular Pathways and Processes

Research into 1,3-diarylthiourea derivatives, including this compound, has revealed their significant capacity to modulate key cellular pathways implicated in cancer progression. These compounds have been shown to interfere with fundamental cellular processes, leading to the inhibition of cancer cell growth and survival. The mechanisms underlying these effects primarily involve the induction of programmed cell death and the regulation of inflammatory signaling molecules.

A primary mechanism by which this compound and its analogues exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have demonstrated that these thiourea derivatives can trigger apoptotic pathways in various cancer cell lines. nih.gov The cell death process is often preceded by mitotic arrest in the prometaphase stage of the cell cycle. nih.govelsevierpure.com

Investigations into a series of 1,3-disubstituted thiourea derivatives revealed that compounds featuring trifluoromethyl groups possess strong pro-apoptotic activity. nih.gov Specifically, a derivative with a 4-(trifluoromethyl)phenyl substituent was a potent activator of apoptosis. nih.gov The pro-apoptotic impact was particularly significant in colon cancer (SW480, SW620) and leukemia (K-562) cell lines, where treatment with these compounds led to a substantial increase in the population of cells undergoing late-stage apoptosis or necrosis. nih.gov For instance, the 4-(trifluoromethyl)phenyl derivative induced late apoptosis in 97% of SW480 primary colon cancer cells. nih.gov

Compound DerivativeCell LinePercentage of Cells in Late Apoptosis (%)
1 (3,4-Dichlorophenyl)SW48060 ± 1.8
SW62057 ± 1.2
2 (4-CF3-phenyl)SW48097 ± 1.2
SW620Not specified beyond "not so spectacular"
K-56233 ± 2.3
3 (3,4-Dichlorophenyl)SW620Not specified beyond "not so spectacular"
K-56230 ± 1.6

Data sourced from a study on 1,3-disubstituted thiourea derivatives, where compound 2 is the 4-(trifluoromethyl)phenylthiourea derivative. nih.gov

Further mechanistic studies on other diarylthiourea compounds suggest the involvement of the intrinsic apoptotic pathway. nih.gov This can be initiated by DNA damage, leading to the activation of key executioner proteins like caspase-3. nih.gov Some thiourea derivatives have also been found to target microtubule polymerization directly, disrupting mitotic spindle formation and leading to mitotic arrest and subsequent apoptosis. nih.gov

In addition to inducing apoptosis, thiourea derivatives have been shown to modulate the cellular microenvironment by regulating the levels of key cytokines. nih.gov Cytokines, such as Interleukin-6 (IL-6), are signaling proteins that play a crucial role in inflammation and are involved in the pathophysiology of numerous diseases, including cancer. mdpi.com

Studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogues, including the 4-CF3-phenyl derivative, have demonstrated their function as inhibitors of IL-6. In both primary (SW480) and metastatic (SW620) colon cancer cell lines, these derivatives effectively decreased the secretion of IL-6. nih.gov The observed reduction in IL-6 levels ranged from 23% to 63%, indicating a significant anti-inflammatory effect within the tumor microenvironment. nih.gov By downregulating pro-inflammatory cytokines like IL-6, these compounds can potentially disrupt signaling pathways that promote tumor growth and survival. nih.govmdpi.com

Cell LineEffect on Interleukin-6 (IL-6) Secretion
SW480 (Primary Colon Cancer)Decreased by 23–63%
SW620 (Metastatic Colon Cancer)Decreased by 23–63%

Data reflects the general inhibitory activity of the studied series of thiourea derivatives. nih.gov

Structure-Activity Relationships for Mechanistic Insights in Thiourea Analogues

The biological activity of thiourea derivatives is profoundly influenced by their chemical structure, and analyzing these structure-activity relationships (SAR) provides critical insights into their mechanisms of action. nih.govresearchgate.net A recurring finding is that the presence and position of electron-withdrawing substituents on the terminal phenyl rings are crucial for potent cytotoxic and pro-apoptotic activity. nih.gov

For instance, in a comparative study, derivatives featuring a 4-(trifluoromethyl)phenyl group or a 3,4-dichloro-phenyl group displayed the highest cytotoxic activity against a panel of cancer cell lines. nih.gov This suggests that strong electron-withdrawing groups enhance the compound's ability to interact with its biological targets. The high efficacy of this compound in reducing the proliferation of the A549 lung cancer cell line (IC50 value of 0.2 µM) further underscores the importance of the trifluoromethyl moiety. biointerfaceresearch.com

Furthermore, the core thiourea group (-NH-C(S)-NH-) itself is vital for the observed biological effects. When compared directly, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be significantly more potent than its corresponding urea analogue, 1,3-bis(4-(trifluoromethyl)phenyl)urea, which had an IC50 value of 22.8 µM in the same assay. biointerfaceresearch.com This highlights that the replacement of the carbonyl oxygen atom (C=O) with a sulfur atom (C=S) is a key determinant of the compound's potent antiproliferative mechanism. biointerfaceresearch.comnih.gov This distinction is fundamental for guiding the design of new, more effective thiourea-based therapeutic agents.

Computational Chemistry and Theoretical Studies on 1,3 Bis 4 Trifluoromethyl Phenyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea. These calculations provide a deep understanding of the molecule's electronic landscape, which governs its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and electronic properties of molecules. For thiourea (B124793) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable conformation (optimized geometry) of the molecule. researchgate.net These calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related thiourea compounds, DFT studies have detailed the planarity of the thiourea backbone and the orientation of the phenyl rings. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For a related compound, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), the HOMO-LUMO energy gap has been calculated to be 2.742 eV. researchgate.net This value suggests a molecule with a moderate level of reactivity. The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Thiourea Derivative (FPTT). researchgate.net
ParameterEnergy (eV)
EHOMO-7.326
ELUMO-4.583
Energy Gap (ΔE)2.742

Global Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

For the related compound FPTT, these descriptors have been calculated, providing a framework for understanding its reactivity profile. researchgate.net

Table 2: Global Chemical Reactivity Descriptors for a Related Thiourea Derivative (FPTT). researchgate.net
DescriptorValue (eV)
Chemical Hardness (η)1.371
Chemical Potential (μ)-5.954
Electrophilicity Index (ω)12.929

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Interaction Sites

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. These simulations provide detailed information about the non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Crucial for the specificity of binding.

Van der Waals forces: Contribute to the stability of the complex.

Pi-pi stacking: Interactions between aromatic rings.

For example, a molecular docking study of 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), a structurally similar compound, against a breast cancer target protein revealed a strong binding affinity of -6.0 kcal/mol, stabilized by multiple interactions. Such studies can identify the key amino acid residues in the protein's active site that interact with the ligand. This information is invaluable for understanding the potential biological activity of the compound and for the rational design of more potent analogs.

Table 3: Example of Molecular Docking Results for a Structurally Similar Compound (4TFMPTU) Against a Breast Cancer Target.
CompoundTargetBinding Affinity (kcal/mol)Key Interactions
4-Trifluoromethyl Phenyl Thiourea (4TFMPTU)Breast Cancer Target Protein-6.0Multiple stabilizing interactions (specific residues not detailed in the abstract)

Elucidation of Inhibitory Actions at the Molecular Level

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. While direct molecular docking studies on this compound are not extensively documented in publicly available research, studies on closely related analogs provide significant insights into its potential inhibitory mechanisms.

Thiourea derivatives are known to exhibit a range of biological activities, and their inhibitory actions are often attributed to their ability to form key interactions with the active sites of enzymes. nih.gov The trifluoromethylphenyl moiety is recognized for its role in the strong inhibitory effects of thiourea compounds. nih.gov

A computational study on the closely related compound, 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) , highlighted its potential as a potent inhibitor in the context of breast cancer. researchgate.netjoasciences.com Molecular docking analysis revealed a strong binding affinity for its target protein, calculated to be -6.0 kcal/mol. researchgate.netjoasciences.com This strong interaction is facilitated by multiple stabilizing interactions within the protein's binding pocket. researchgate.netjoasciences.com

Similarly, a detailed investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea , another structural analog, was conducted to explore its analgesic potential. researchgate.netrsc.org This compound was docked against prostaglandin (B15479496) E synthase, an enzyme involved in pain and inflammation pathways. The simulation predicted a stable complex with a binding affinity of -6.5 kcal/mol, suggesting it could be a promising lead compound for the development of new analgesic drugs. researchgate.netrsc.org

These studies on analogous compounds strongly suggest that this compound likely acts as an inhibitor by binding to specific biological targets. The thiourea core can act as a hydrogen bond donor and acceptor, while the trifluoromethyl groups can enhance binding through hydrophobic and electrostatic interactions.

Binding Affinities of Trifluoromethylphenyl Thiourea Analogs from Molecular Docking Studies
CompoundTargetBinding Affinity (kcal/mol)Potential Application
4-Trifluoromethyl Phenyl ThioureaBreast Cancer Target Protein-6.0 researchgate.netjoasciences.comAnticancer
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaProstaglandin E Synthase-6.5 rsc.orgAnalgesic

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and interactions with their environment.

For thiourea derivatives, conformational analysis is crucial as the rotation around the C-N bonds can lead to different stable conformers, such as cis-trans and trans-trans configurations. usm.myresearchgate.net Density Functional Theory (DFT) calculations on various disubstituted thiourea compounds have shown that both cis-trans (CT) and trans-trans (TT) configurations can coexist, with the cis-cis (CC) configuration being generally less favorable due to steric hindrance. researchgate.netscispace.com The stability of these conformers is influenced by non-covalent interactions, such as hydrogen bonding. usm.my

MD simulations have been employed to study the stability and reactivity of trifluoromethylphenyl thiourea derivatives. For instance, in the study of 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, MD simulations were used to investigate its interaction with water and its compatibility with common pharmaceutical excipients by calculating radial distribution functions and solubility parameters. researchgate.net Such simulations are vital for understanding how a molecule will behave in a biological or formulation context.

In another study on a related chloro-fluoro-substituted trifluoromethylphenyl thiourea, MD simulations were utilized to assess the molecule's propensity for autoxidation and hydrolysis. rsc.org By calculating radial distribution functions, researchers can understand the interaction of the molecule with surrounding solvent molecules, which is key to predicting its stability. rsc.org These computational approaches allow for the assessment of a molecule's dynamic behavior and potential degradation pathways without the need for extensive experimental work.

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with high accuracy. These theoretical calculations provide a basis for interpreting experimental spectra and understanding the vibrational modes of a molecule.

A comprehensive study on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea involved both experimental (FT-IR) and theoretical (DFT) vibrational analysis. researchgate.net The calculated vibrational frequencies and their corresponding assignments provided a detailed understanding of the molecule's infrared spectrum. researchgate.net For example, the N-H stretching vibrations were theoretically predicted in the 3500-3300 cm⁻¹ range, while the stretching modes of the CF₃ group were assigned to bands observed around 1188 cm⁻¹. researchgate.net

The table below presents a comparison of selected experimental and theoretically calculated vibrational frequencies for this analog, demonstrating the strong agreement typically achieved between DFT calculations and experimental results.

Comparison of Experimental (FT-IR) and Theoretical (DFT) Vibrational Frequencies (cm⁻¹) for a Trifluoromethylphenyl Thiourea Analog researchgate.net
Vibrational ModeExperimental Frequency (IR)Theoretical Frequency (DFT)
N-H Stretching-3481, 3468, 3446
CF₃ Stretching1188, 11071074
C-Cl Stretching658660

Similarly, theoretical studies on 1,3-diphenyl thiourea using DFT have been conducted to analyze its FT-IR and FT-Raman spectra. researchgate.net Such studies confirm that changes in bond lengths within the thiourea moiety suggest an extended π-electron delocalization, which is a key factor influencing the molecule's electronic and nonlinear optical properties. researchgate.net These computational methods are thus indispensable for the structural and spectroscopic characterization of this compound.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. Computational methods are instrumental in predicting the NLO response of molecules, primarily by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Thiourea derivatives are attractive candidates for NLO applications due to the π-electron delocalization over the thiourea unit, which can be enhanced by appropriate donor and acceptor substituents on the phenyl rings. researchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the electronic properties and enhance the NLO response.

A computational investigation of 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and a related isothiocyanate derivative using DFT revealed strong NLO properties. joasciences.com The first hyperpolarizability (β) of the isothiocyanate analog was found to be 7.95 times higher than that of urea (B33335), a standard reference material for NLO studies. joasciences.com

Another detailed DFT study on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea also highlighted its significant NLO potential. rsc.org The calculations showed that its first hyperpolarizability is remarkably high, being 48 times that of urea. rsc.org This substantial enhancement is attributed to the specific substitution pattern and the resulting intramolecular charge transfer characteristics.

These findings strongly indicate that this compound, with two electron-withdrawing trifluoromethylphenyl groups, possesses considerable NLO properties, making it a promising candidate for development in materials science.

Calculated First Hyperpolarizability (β) of Trifluoromethyl-Containing Compounds Compared to Urea
CompoundRelative β Value (Compared to Urea)
Urea (Reference)1x
4-Trifluoromethyl Phenyl Isothiocyanate7.95x joasciences.com
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea48x rsc.org

Emerging Research Frontiers and Future Directions for 1,3 Bis 4 Trifluoromethyl Phenyl Thiourea

Integration in Advanced Materials Science Applications

The robust nature of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea, conferred by the trifluoromethyl groups, makes it a valuable component in the development of advanced materials. chemimpex.com Its integration into polymer backbones is an area of active research, with the goal of creating high-performance materials with superior thermal stability and chemical resistance. chemimpex.com The stability of this compound under diverse conditions makes it a suitable candidate for formulating materials that can withstand harsh environments, opening up possibilities for its use in demanding industrial applications. chemimpex.com Future research is expected to focus on the synthesis and characterization of novel polymers incorporating this thiourea (B124793) derivative to explore their full potential in areas such as aerospace, electronics, and specialty coatings.

Potential as Building Blocks in Complex Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile building block for the creation of more complex molecules, particularly heterocyclic compounds. chemimpex.com Thiourea derivatives are known to be excellent starting materials for the synthesis of a wide variety of heterocyclic systems due to the reactive nature of the thiocarbonyl group and the N-H protons. The presence of the trifluoromethylphenyl groups can influence the reactivity and selectivity of these transformations, allowing for the synthesis of novel and potentially bioactive molecules. Researchers are actively exploring its use in multicomponent reactions, which are highly efficient one-pot processes for the synthesis of complex products. The development of new synthetic methodologies utilizing this compound as a precursor is a key area of future research, with potential applications in medicinal chemistry and drug discovery.

Role in Environmental Monitoring Technologies

The ability of the thiourea moiety to interact with various analytes has led to investigations into the use of this compound in environmental monitoring. chemimpex.com While specific applications for this particular compound are still emerging, the broader class of thiourea derivatives is being explored for the development of chemosensors for the detection of pollutants. The trifluoromethyl groups can enhance the sensitivity and selectivity of these sensors. Future research may focus on the design and fabrication of sensors based on this compound for the detection of specific environmental contaminants in air and water, contributing to improved environmental assessment and regulatory compliance. chemimpex.com

Development of Novel Catalytic Systems and Reaction Methodologies

Thiourea derivatives have gained significant attention as organocatalysts, capable of promoting a wide range of chemical transformations through hydrogen bonding interactions. While research has often focused on chiral thioureas for asymmetric synthesis, the fundamental catalytic properties of achiral compounds like this compound are also of interest. The electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the N-H protons, making it a more effective hydrogen bond donor and thus a potentially more active catalyst.

Research into related bis-thiourea organocatalysts has demonstrated their effectiveness in promoting reactions such as the asymmetric aza-Henry reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. These catalysts are capable of activating both reaction components simultaneously through hydrogen bonding. The development of novel catalytic systems based on this compound and its derivatives is an active area of investigation, with the potential to lead to new and efficient methods for the synthesis of valuable chemical compounds.

Deeper Mechanistic Understanding of Biological Interactions

The biological activities of thiourea derivatives are a significant area of research, with many compounds exhibiting a range of pharmacological properties. Studies on substituted thioureas have revealed their potential as cytotoxic agents against various cancer cell lines.

For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs, which share a structural motif with this compound, have demonstrated significant cytotoxicity. Specifically, a derivative with a 4-CF3-phenyl substituent (closely related to the subject of this article) displayed high activity against human colon (SW480 and SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values in the low micromolar range.

Cell LineIC50 (µM) for 4-CF3-phenyl substituted thiourea derivative
SW480 (Colon Cancer)8.9 ± 3.12
SW620 (Metastatic Colon Cancer)5.8 ± 0.76
PC3 (Prostate Cancer)6.9 ± 1.64
K-562 (Leukemia)> 50

Mechanistic studies on these effective thioureas suggest that their cytotoxic action involves the induction of apoptosis. Furthermore, these compounds have been shown to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, indicating a potential anti-inflammatory component to their anticancer activity. A deeper mechanistic understanding of how this compound interacts with biological targets at a molecular level is a key objective for future research, which could lead to the development of new therapeutic agents.

Advanced Computational Modeling and Rational Design Strategies

Computational chemistry plays a crucial role in understanding the properties and predicting the behavior of molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular docking are being employed to study the electronic structure, reactivity, and potential biological activity of thiourea derivatives.

DFT studies can provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are essential for interpreting experimental data and understanding the compound's reactivity. Molecular docking simulations can be used to predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor. This information is invaluable for the rational design of new and more potent derivatives with specific biological activities. For example, computational studies on other thiourea derivatives have been used to explore their potential as inhibitors of enzymes like VEGFR-2, which is involved in cancer progression. The application of these advanced computational methods to this compound will undoubtedly accelerate the discovery and development of its applications in various fields.

Q & A

Q. Basic

  • ¹H/¹³C NMR: The thiourea moiety (–NH–C(=S)–NH–) shows characteristic NH proton signals at δ 9.5–10.5 ppm (broad singlet) and thiocarbonyl carbon at δ 175–180 ppm .
  • IR Spectroscopy: Strong C=S stretching vibrations appear at 1250–1350 cm⁻¹.
  • Mass Spectrometry: ESI-MS typically reveals [M+H]⁺ peaks matching the molecular weight (e.g., 500.31 g/mol for Schreiner’s thiourea derivative) .
  • DFT Calculations: Bond-length validation (e.g., C–S bond ~1.68 Å) and electrostatic potential maps align with X-ray crystallography data to resolve ambiguities in tautomeric forms .

How does this compound function as a hydrogen-bond-donor catalyst in asymmetric organocatalysis?

Advanced
The compound’s 3,5-bis(trifluoromethyl)phenyl groups enhance acidity (pKa ~8–10), enabling strong H-bonding with substrates. Applications include:

  • Mechanism: Thiourea’s dual NH groups activate electrophiles (e.g., carbonyls) via H-bonding, while the CF₃ groups provide electron-withdrawing effects to stabilize transition states .
  • Case Study: In Michael additions, enantiomeric excess (ee) >90% is achieved by tuning solvent polarity (e.g., toluene for non-polar substrates) and catalyst loading (5–10 mol%) .
  • Limitations: Steric hindrance from the bulky aryl groups may reduce efficacy in sterically crowded reactions, necessitating structural analogs for specific cases .

How can researchers resolve contradictions between experimental and computational data for thiourea derivatives?

Q. Advanced

  • Data Reconciliation: Use hybrid DFT-MD simulations to account for solvent effects and dynamic behavior. For example, discrepancies in NH proton chemical shifts may arise from solvent polarity (e.g., DMSO vs. chloroform), modeled via COSMO-RS .
  • Crystallographic Validation: Single-crystal XRD resolves tautomerism issues (e.g., thione vs. thiol forms). For this compound, XRD confirms planar geometry with dihedral angles <5° between aryl rings .
  • Error Analysis: Compare calculated vs. experimental IR frequencies; deviations >20 cm⁻¹ suggest incomplete basis sets in DFT (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) .

What experimental strategies are used to study the biological interactions of this compound?

Q. Advanced

  • Enzyme Inhibition Assays:
    • Kinetic Analysis: Monitor IC₅₀ via fluorometric assays (e.g., trypsin inhibition at λex 380 nm/λem 460 nm). Competitive inhibition is confirmed by Lineweaver-Burk plots .
    • Docking Studies: AutoDock Vina predicts binding affinities to targets like carbonic anhydrase, with ∆G < -8 kcal/mol indicating strong interactions .
  • Cytotoxicity Screening: MTT assays (24–72 hr exposure) in cancer cell lines (e.g., HeLa) reveal EC₅₀ values, validated via apoptosis markers (e.g., caspase-3 activation) .

How can researchers design experiments to probe hydrogen-bonding dynamics in this compound?

Q. Advanced

  • Variable-Temperature NMR: Track NH signal broadening at 25–60°C to assess H-bond strength and exchange rates. Activation energy (Ea) > 60 kJ/mol indicates stable H-bond networks .
  • Solubility Tests: Measure solubility in solvents of varying polarity (e.g., logP values). Low solubility in hexane (logP > 4) correlates with strong intermolecular H-bonding .
  • X-ray Crystallography: Resolve H-bond lengths (e.g., N–H···S ≈ 2.2 Å) and angles (≈150°) to map interaction geometries .

What are the key challenges in scaling up the synthesis of this compound for industrial research?

Q. Advanced

  • Purification: Bulk crystallization often yields polymorphs; control via cooling rates (1–2°C/min) and anti-solvent addition (e.g., hexane) .
  • Byproduct Mitigation: Thiourea oxidation to disulfides is minimized using inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
  • Cost Analysis: CF₃-substituted anilines are expensive; optimizing molar ratios (<5% excess amine) reduces raw material costs by 20–30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.